Alpha-Phenylpiperidine-2-acetamide: is a chemical compound with the molecular formula C13H18N2O . Piperidines, which include alpha-Phenylpiperidine-2-acetamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
The pharmaceutical applications of synthetic and natural piperidines have been covered in recent scientific literature, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Alpha-Phenylpiperidine-2-acetamide is a chemical compound characterized by the molecular formula C₁₃H₁₈N₂O. It features a piperidine ring substituted with a phenyl group and an acetamide moiety, which contributes to its unique properties. This compound is of interest in medicinal chemistry due to its structural similarities to various psychoactive substances and its potential therapeutic applications.
Research indicates that alpha-Phenylpiperidine-2-acetamide exhibits biological activity that may be relevant for pharmacological applications. It has been studied for its potential effects on the central nervous system, with some studies suggesting it could act as a stimulant or have analgesic properties. Its structural similarity to other psychoactive compounds positions it as a candidate for further investigation in the context of drug development .
The synthesis of alpha-Phenylpiperidine-2-acetamide typically involves multi-step processes. One common method includes:
Alpha-Phenylpiperidine-2-acetamide has potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its properties suggest it may be useful in developing new therapeutic agents targeting neurological disorders or pain management. Additionally, its chemical structure makes it a valuable intermediate in synthesizing more complex compounds .
Interaction studies of alpha-Phenylpiperidine-2-acetamide have focused on its binding affinities and effects on neurotransmitter systems. Preliminary findings indicate that it may interact with dopamine receptors, which is significant given the role of dopamine in mood regulation and reward pathways. Further studies are needed to elucidate the full scope of its interactions and potential side effects.
When comparing alpha-Phenylpiperidine-2-acetamide with similar compounds, several noteworthy analogs emerge:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methylphenidate | Piperidine ring with methyl group | Stronger stimulant effects |
| Phenylpiperidine | Substituted piperidine | Used primarily as an analgesic |
| 4-Methyl-alpha-phenylpiperidine | Methyl substitution on phenyl group | Enhanced potency in certain receptor interactions |
Alpha-Phenylpiperidine-2-acetamide stands out due to its specific acetamide group, which may confer unique pharmacokinetic properties compared to its analogs. This uniqueness warrants further exploration into its therapeutic potential and mechanism of action.
Alpha-Phenylpiperidine-2-acetamide (C₁₃H₁₈N₂O) has a molecular weight of 218.29 g/mol and features a distinctive structure comprising a piperidine ring (a six-membered amine heterocycle) with a phenyl group and an acetamide functionality. The compound's stereochemistry is noteworthy as it exists as a mixture of diastereomers (erythro and threo forms), which significantly influences its pharmacological activity and synthetic utility.
Physical characterization reveals a white to off-white solid with a melting point of 173°C and a predicted boiling point of 406.6±28.0°C. The compound exhibits a density of 1.097 g/cm³ and demonstrates limited solubility in organic solvents such as DMSO and methanol, reflecting its moderate polarity.
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 218.29 g/mol | Calculated |
| Melting Point | 173°C | Experimentally determined |
| Density | 1.097 g/cm³ | Predicted |
| Physical Form | White to off-white solid | Observed |
| Solubility | Slightly soluble in DMSO and methanol | Experimental |
| pKa | 16.16±0.50 | Predicted |
The piperidine moiety in alpha-Phenylpiperidine-2-acetamide enhances blood-brain barrier permeability, making this structure particularly valuable for CNS-targeted applications. The compound is formally identified as Methylphenidate EP Impurity F, highlighting its critical role in quality control during drug synthesis processes. This intermediate's stereochemical properties are especially relevant as they directly influence the therapeutic efficacy of resulting pharmaceuticals, particularly methylphenidate.
Phenylpiperidine derivatives represent a critical chemical class in neuropharmacology due to their ability to interact with CNS receptors. The piperidine ring serves as a structural scaffold that facilitates binding to neurotransmitter receptors, particularly opioid and monoamine receptors. Alpha-phenylpiperidine-2-acetamide shares this core framework, with its phenyl group enhancing lipophilicity for blood-brain barrier penetration, while the acetamide moiety contributes to hydrogen bonding with receptor sites [1] [3].
Research highlights the role of phenylpiperidines in modulating pain pathways. For instance, fentanyl and its analogues act as mu-opioid receptor agonists, inhibiting ascending pain signals in the dorsal horn and rostral ventral medulla [2]. Similarly, alpha-phenylpiperidine-2-acetamide’s structure suggests potential affinity for opioid receptors, though its specific pharmacological profile remains under investigation. Modifications to the piperidine ring, such as substitutions at the 4-position, have been shown to alter receptor selectivity and metabolic stability [4] [6].
| Compound | Piperidine Substitution | Acetamide Modification | Primary Receptor Target |
|---|---|---|---|
| Alpha-phenylpiperidine-2-acetamide | Phenyl at alpha position | Unmodified acetamide | Under investigation |
| Fentanyl | Phenethyl at 4-position | Propionamide | Mu-opioid |
| Sufentanil | Methoxymethyl at 4-position | Propionamide | Mu-opioid |
| Piperine | Allyl side chain | Piperoyl amide | Monoamine oxidase |
Fentanyl and sufentanil, second-generation synthetic phenylpiperidines, provide a benchmark for evaluating alpha-phenylpiperidine-2-acetamide’s potential. Fentanyl’s structure includes a phenethyl group at the 4-position of the piperidine ring and a propionamide group, contributing to its high mu-opioid receptor affinity and potency [2] [4]. Sufentanil further modifies this framework with a methoxymethyl group at the 4-position and a thiophene ring substitution, increasing potency 5–15-fold compared to fentanyl [4].
In contrast, alpha-phenylpiperidine-2-acetamide lacks the 4-position substituents critical for opioid receptor activation in fentanyl analogues. Its unmodified acetamide group differentiates it from the propionamide or carbonyl-linked moieties in opioids, potentially shifting its binding dynamics. Computational studies suggest that the phenyl group at the alpha position may sterically hinder interactions with the mu-opioid receptor’s hydrophobic pocket, reducing analgesic efficacy compared to fentanyl derivatives [3] [6].
The piperidine ring’s substitution pattern profoundly influences pharmacological activity. For example:
The acetamide group’s modifications impact solubility and receptor interactions:
| Modification Type | Example Compound | Effect on Activity |
|---|---|---|
| 4-Position substitution | Sufentanil | 5–15× higher potency than fentanyl |
| Acetamide to propionamide | Fentanyl | Enhanced mu-opioid receptor affinity |
| Alpha-phenyl addition | Alpha-phenylpiperidine-2-acetamide | Potential shift to MAO inhibition |
| Thiophene substitution | Sufentanil | Altered metabolic stability |
The phenylpiperidine structural motif inherent in alpha-phenylpiperidine-2-acetamide closely resembles established opioid compounds, particularly fentanyl and related analgesics that target mu-opioid receptors. This structural similarity suggests potential analgesic properties through opioid receptor-mediated mechanisms, though specific binding studies for alpha-phenylpiperidine-2-acetamide remain limited in published literature.
Phenylpiperidine derivatives have demonstrated significant activity at mu-opioid receptors, which represent the primary therapeutic targets for opioid-mediated analgesia. Fentanyl, the archetypal phenylpiperidine opioid, exhibits the highest affinity among clinically used opioids for mu-opioid receptors, achieving potent analgesic effects through activation of G-protein coupled receptor signaling pathways. The molecular interactions involve binding to transmembrane domains of the mu-opioid receptor, leading to conformational changes that activate intracellular signaling cascades ultimately resulting in analgesic responses.
Recent molecular dynamics studies have revealed that phenylpiperidine compounds, including fentanyl analogs, interact differently with mu-opioid receptors compared to traditional opioids like morphine. These compounds preferentially activate transmembrane helices six and seven, which are considered crucial for receptor activation and may contribute to their enhanced efficacy profiles. The specific binding interactions involve the phenyl moiety and piperidine nitrogen forming stable contacts with key receptor residues, including Asp149 on transmembrane domain three.
The structural features of alpha-phenylpiperidine-2-acetamide, particularly the phenyl group directly attached to the piperidine ring, mirror the pharmacophoric elements essential for mu-opioid receptor recognition. Studies examining closely related stereoisomers have demonstrated that both (R) and (S) configurations at the piperidine carbon can exhibit biological activity, though with differing potency profiles depending on the specific stereochemical arrangement. The presence of the acetamide group may modulate receptor binding affinity and selectivity compared to other phenylpiperidine derivatives.
Functional selectivity represents an emerging concept in opioid pharmacology, where different ligands can preferentially activate distinct downstream signaling pathways at the same receptor. Endomorphin-2 analogs containing piperidine modifications have demonstrated biased agonism toward G-protein signaling pathways over beta-arrestin recruitment, potentially offering improved therapeutic profiles with reduced side effects. This mechanism suggests that alpha-phenylpiperidine-2-acetamide derivatives might exhibit similar functional selectivity properties.
Pharmacokinetic considerations for phenylpiperidine compounds include enhanced lipophilicity facilitating blood-brain barrier penetration and central nervous system access. The molecular structure of alpha-phenylpiperidine-2-acetamide, with its balanced hydrophobic and hydrophilic regions, suggests favorable distribution properties for central nervous system targets. Additionally, the acetamide moiety may serve as a metabolic handle, potentially influencing the compound's duration of action and clearance characteristics.
P2Y14 receptor antagonism represents a novel therapeutic mechanism with significant implications for neurological disorders, including epilepsy, chronic pain, and neuroinflammation. The P2Y14 receptor, activated by UDP-glucose as its primary endogenous agonist, plays crucial roles in inflammatory signaling and neuroimmune responses that contribute to various pathological states.
Piperidine-containing P2Y14 receptor antagonists have demonstrated remarkable therapeutic potential across multiple neurological conditions. The prototypical compound PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) exhibits exceptional selectivity and affinity for P2Y14 receptors, with IC₅₀ values of 0.4 nM and greater than 10,000-fold selectivity over other P2Y receptor subtypes. This high selectivity profile establishes PPTN as a valuable pharmacological tool and potential therapeutic lead compound.
Mechanistic studies have revealed that P2Y14 receptor activation contributes to neuronal hyperexcitability and seizure propagation through multiple pathways. In subarachnoid hemorrhage models, UDP-glucose concentrations increase acutely in cerebrospinal fluid, leading to P2Y14 receptor activation on neurons and subsequent neuronal apoptosis through JNK/Bax/cleaved caspase-3 signaling pathways. Administration of P2Y14 receptor antagonists significantly improved neurological function and reduced neuronal death, demonstrating the therapeutic potential of this mechanism.
The neuroprotective effects of P2Y14 receptor antagonism extend beyond acute neurological injury to chronic pain conditions. In mouse models of chronic constriction injury-induced neuropathic pain, P2Y14 receptor antagonists demonstrated dose-dependent reversal of mechanical allodynia with ED₅₀ values of 1.6 μmol/kg when administered intraperitoneally. The rapid onset of action (≤30 minutes) and sustained efficacy (up to 5 hours) suggest that P2Y14 receptor antagonism represents a viable therapeutic approach for neuropathic pain management.
Structural modifications to the piperidine moiety of P2Y14 receptor antagonists have yielded compounds with improved pharmacological properties. Replacement of the basic piperidine group with neutral bioisosteres, including 5-(hydroxymethyl)isoxazol-3-yl derivatives, maintained moderate receptor affinity while eliminating the zwitterionic character that limits drug-like properties. These modifications resulted in compounds with IC₅₀ values of 296 nM for triazole derivatives and 15 nM for optimized naphthalene-containing scaffolds.
The neurological implications of P2Y14 receptor antagonism are particularly relevant for alpha-phenylpiperidine-2-acetamide, given the structural similarity to established P2Y14 receptor antagonists. While direct binding studies have not been reported for alpha-phenylpiperidine-2-acetamide, the presence of the phenylpiperidine pharmacophore suggests potential activity at this receptor target. The piperidine ring orientation and phenyl substitution pattern in alpha-phenylpiperidine-2-acetamide align with structural requirements identified through molecular modeling studies of P2Y14 receptor antagonists.
Glycoconjugation strategies have been employed to enhance the pharmacological properties of piperidine-containing P2Y14 receptor antagonists. Tethered glucose derivatives of PPTN maintained nanomolar binding affinity while improving aqueous solubility and potentially enhancing kidney excretion to counteract sterile inflammation. These modifications demonstrate the versatility of the piperidine scaffold for developing improved P2Y14 receptor antagonists with enhanced therapeutic profiles.
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